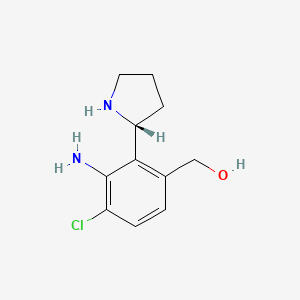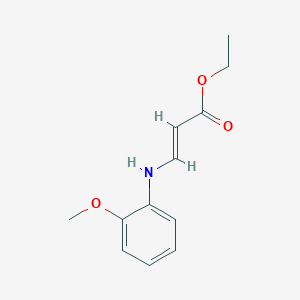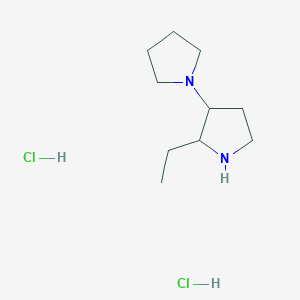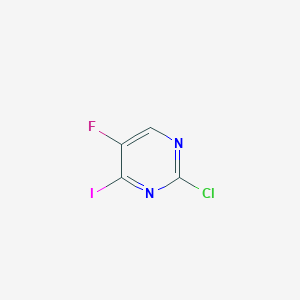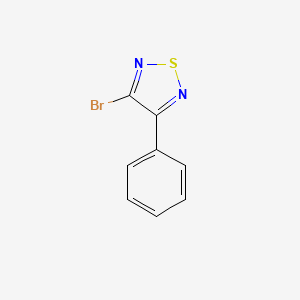
3-Bromo-4-phenyl-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-phenyl-1,2,5-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a bromine atom at the 3-position and a phenyl group at the 4-position. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylthiosemicarbazide with bromine in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-phenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products:
- Substituted thiadiazoles with various functional groups.
- Coupled products with extended aromatic systems.
Scientific Research Applications
Mechanism of Action
The biological activity of 3-Bromo-4-phenyl-1,2,5-thiadiazole is attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-Phenyl-1,2,5-thiadiazole: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-Bromo-1,2,5-thiadiazole: Lacks the phenyl group, which influences its chemical properties and applications.
4-Bromo-1,2,5-thiadiazole: Similar structure but different substitution pattern, leading to distinct properties.
Uniqueness: 3-Bromo-4-phenyl-1,2,5-thiadiazole is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrN2S |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
3-bromo-4-phenyl-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-7(10-12-11-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
VWGNTXXMTIVDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





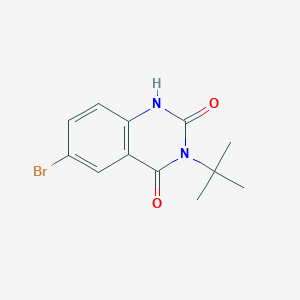
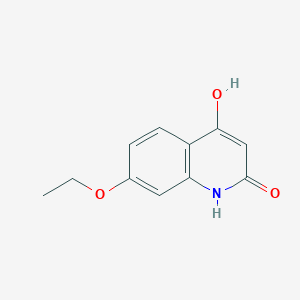

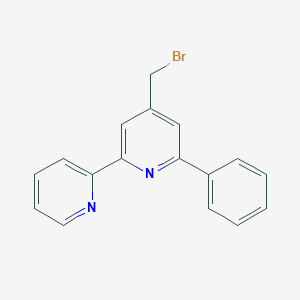
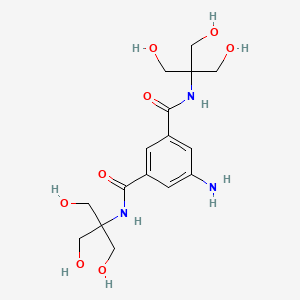
![2,3-Dimethylpyrazino[2,3-b]pyrazine](/img/structure/B12961068.png)
